molecular formula C8H10O B15451303 2-(Prop-2-en-1-ylidene)cyclopentan-1-one CAS No. 62716-61-4

2-(Prop-2-en-1-ylidene)cyclopentan-1-one

Cat. No.: B15451303
CAS No.: 62716-61-4
M. Wt: 122.16 g/mol
InChI Key: DLHCYZIPJQTERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-2-en-1-ylidene)cyclopentan-1-one is a synthetic cyclopentenone derivative characterized by its α,β-unsaturated ketone moiety . This structural motif is of significant interest in organic and medicinal chemistry, as it is a key feature in a wide array of natural products and bioactive molecules . The compound's reactivity is defined by the conjugated system, making it a versatile intermediate for various chemical transformations. It can act as an excellent dienophile in Diels-Alder reactions to construct complex bicyclic frameworks and undergoes nucleophilic conjugate addition (Michael reaction) due to the electrophilic nature of the β-carbon . Researchers can utilize this compound to develop novel chemical entities through [3+2] cycloadditions and other ring-forming reactions . In life sciences research, cyclopentanone derivatives have been identified as potent activators of Heat Shock Factor 1 (HSF-1) , a key transcription factor involved in cellular stress response. This activity suggests potential research applications in studying neurodegenerative diseases , ischemia , and other conditions related to proteotoxic stress. The compound serves as a crucial building block for synthesizing more complex, functionally diverse molecules for high-throughput screening and drug discovery campaigns. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62716-61-4

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-prop-2-enylidenecyclopentan-1-one

InChI

InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h2,4H,1,3,5-6H2

InChI Key

DLHCYZIPJQTERX-UHFFFAOYSA-N

Canonical SMILES

C=CC=C1CCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aryl/Substituent Variations

(S)-2-(4-Bromophenyl)-2-(prop-1-en-1-yl)cyclopentan-1-one (Compound 2d)
  • Molecular Formula : C₁₅H₁₅BrO
  • Key Features : Incorporates a bromophenyl group and a prop-1-en-1-yl substituent. The bromine atom enhances electronic effects, influencing reactivity in cross-coupling reactions.
  • Synthesis : Prepared via hydroacylation and purified using preparative TLC (90–91% yield) .
  • Applications : Serves as a chiral intermediate in pharmaceutical synthesis.
(E)-2-((1H-Indol-2-yl)methylene)cyclopentan-1-one (Compound 24)
  • Molecular Formula: C₁₄H₁₁NO
  • Key Features : An indole-substituted derivative with demonstrated anti-tubercular activity (MIC: 50 μg/mL) .
  • Structural Impact : The indole moiety introduces hydrogen-bonding capabilities and aromatic interactions, enhancing biological activity.
2-(1-Oxopropyl)cyclopentan-1-one (CAS: 7391-48-2)
  • Molecular Formula : C₈H₁₂O₂
  • Key Features: A propionyl substituent replaces the propenylidene group.

Cyclopentenone and Macrocyclic Derivatives

2-Pentyl-3-methyl-2-cyclopenten-1-one (Dihydrojasmone)
  • Molecular Formula : C₁₁H₁₈O
  • Key Features: A cyclopentenone derivative with a pentyl chain, imparting floral odor properties.
  • Applications : Widely used in fragrances and flavor industries .
2-Heptylidenecyclopentan-1-one
  • Regulatory Status : Subject to IFRA standards for safe use in cosmetics (limits vary by product category) .
  • Key Differences : The longer heptylidene chain enhances hydrophobicity, affecting volatility and skin permeation.
3-(Prop-2-en-1-yl)cyclopentan-1-one (CAS: 73057-67-7)
  • Molecular Formula : C₈H₁₂O
  • Key Features: A regioisomer with the propenyl group at the 3-position. This minor structural change alters steric interactions in catalytic reactions .
1-[4-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]ethan-1-one
  • Molecular Formula : C₁₀H₁₂O
  • Key Features : Contains an acetyl group and isopropenyl substituent, enabling diverse cycloaddition reactions .

Comparative Analysis: Key Data

Compound Name Molecular Formula Exact Mass (g/mol) Key Substituent Applications/Activity Reference
2-(Prop-2-en-1-ylidene)cyclopentan-1-one C₈H₁₀O 122.0732 Propenylidene Synthetic intermediate
(S)-2-(4-Bromophenyl)-2-(prop-1-en-1-yl)cyclopentan-1-one C₁₅H₁₅BrO 307.03 Bromophenyl Chiral pharmaceutical intermediate
2-Heptylidenecyclopentan-1-one C₁₂H₂₀O 180.1514 Heptylidene Fragrance ingredient
(E)-2-((1H-Indol-2-yl)methylene)cyclopentan-1-one C₁₄H₁₁NO 209.0841 Indole-methylene Anti-tubercular agent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.